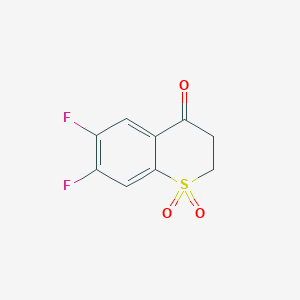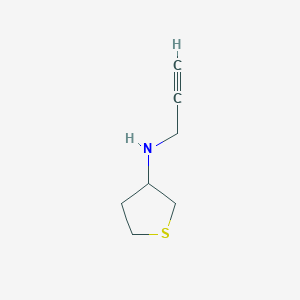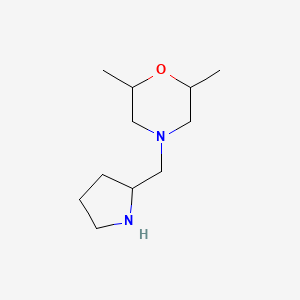![molecular formula C10H13ClN2OS B1420169 2-Chlor-N-(4,4-Dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamid CAS No. 1204297-62-0](/img/structure/B1420169.png)
2-Chlor-N-(4,4-Dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamid
Übersicht
Beschreibung
2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C10H13ClN2OS and its molecular weight is 244.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Potenzial
Diese Verbindung wurde im MTT-Assay auf ihr Antitumor-Potenzial gegen verschiedene Krebszelllinien wie C6 (Rattengliom) und HepG2 (menschliches Leberkarzinom) getestet . Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen Biozielen in Verbindung mit Krebs zu interagieren, wie z. B. TNF-α und IMPDH, die an Tumorwachstum und -proliferation beteiligt sind .
Antibakterielle Aktivität
Thiazolderivate, einschließlich dieser Verbindung, haben eine vielversprechende antibakterielle Aktivität gegen eine Reihe von grampositiven und gramnegativen Bakterien gezeigt . Dies ist besonders wichtig bei der Entwicklung neuer Antibiotika zur Bekämpfung von Antibiotika-resistenten Stämmen.
Antioxidative Eigenschaften
Die antioxidativen Eigenschaften der Verbindung sind für die Forschung zu oxidativen Stress-bedingten Krankheiten von Bedeutung. Antioxidantien spielen eine entscheidende Rolle bei der Neutralisierung freier Radikale, die Zellschäden verursachen können .
Antiviren-Anwendungen
Die Forschung hat gezeigt, dass Thiazolderivate antivirale Aktivitäten aufweisen können, was angesichts des anhaltenden Bedarfs nach neuen antiviralen Medikamenten zur Behandlung neu auftretender Virusinfektionen von entscheidender Bedeutung ist .
Entzündungshemmende Anwendungen
Die entzündungshemmenden Eigenschaften von Thiazolderivaten machen sie zu Kandidaten für die Behandlung chronisch-entzündlicher Erkrankungen . Diese Verbindung könnte Teil von Studien sein, die darauf abzielen, die Mechanismen der Entzündung und ihre Kontrolle zu verstehen.
Antidiabetische Aktivität
Thiazolderivate wurden mit antidiabetischer Aktivität in Verbindung gebracht, wodurch sie in der Diabetesforschung von Interesse sind, da sie das Potenzial haben, den Blutzuckerspiegel zu modulieren .
Antifungal-Wirksamkeit
Angesichts des Anstiegs von Pilzinfektionen und der Resistenz gegen aktuelle Antimykotika könnte die antifungale Wirksamkeit dieser Verbindung entscheidend für die Entwicklung neuer Behandlungen sein .
Antituberkulöses Potenzial
Der Kampf gegen Tuberkulose (TB) profitiert auch von der Forschung an Thiazolderivaten wie diesem, die neue Wege für die Behandlung von TB bieten können .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections . The compound may exert its effects by modulating the activity of key enzymes or proteins within these pathways.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body due to their small size and polarity . They are likely metabolized by the liver and excreted through the kidneys.
Result of Action
Similar compounds have been reported to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Biochemische Analyse
Biochemical Properties
2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which are crucial for oxidative stress response . The nature of these interactions involves the modulation of enzyme activity, leading to altered levels of reactive oxygen species (ROS) and oxidative stress markers.
Cellular Effects
The effects of 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of enzymes such as SOD and GSH-Px, modulating their activity and thereby influencing the cellular redox state . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to altered transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its degradation products can have distinct biological activities . Long-term exposure to this compound has been associated with sustained modulation of oxidative stress markers and metabolic enzymes.
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enhanced antioxidant response and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including oxidative damage and disruption of metabolic pathways. Threshold effects have been observed, indicating a dose-dependent response in animal studies.
Metabolic Pathways
2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to oxidative stress and energy metabolism, leading to changes in the levels of key metabolites such as ATP and NADPH . These interactions highlight the compound’s role in modulating cellular energy balance and redox state.
Transport and Distribution
Within cells and tissues, 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is transported and distributed through interactions with transporters and binding proteins. It has been observed to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The localization and accumulation of this compound are critical for its activity and function.
Subcellular Localization
The subcellular localization of 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide plays a crucial role in its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its accumulation in the mitochondria is associated with its role in modulating oxidative stress and energy metabolism . The compound’s localization within the cell influences its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
2-chloro-N-(4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-10(2)4-3-6-8(10)13-9(15-6)12-7(14)5-11/h3-5H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGCGOLSXGJPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1N=C(S2)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1420089.png)
![4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1420090.png)

![2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B1420092.png)
![{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1420094.png)
![Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate](/img/structure/B1420096.png)







